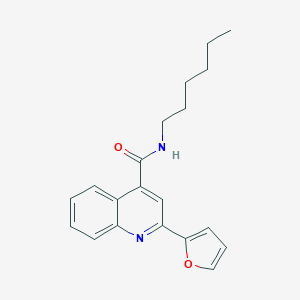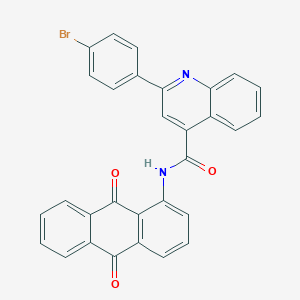![molecular formula C20H13Cl2NO3 B332822 N~1~-DIBENZO[B,D]FURAN-3-YL-2-(2,4-DICHLOROPHENOXY)ACETAMIDE](/img/structure/B332822.png)
N~1~-DIBENZO[B,D]FURAN-3-YL-2-(2,4-DICHLOROPHENOXY)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-DIBENZO[B,D]FURAN-3-YL-2-(2,4-DICHLOROPHENOXY)ACETAMIDE is a complex organic compound that features a dibenzofuran core structure with an acetamide group and a dichlorophenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-DIBENZO[B,D]FURAN-3-YL-2-(2,4-DICHLOROPHENOXY)ACETAMIDE typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives in the presence of a suitable catalyst.
Introduction of Dichlorophenoxy Group: The dichlorophenoxy group is introduced via a nucleophilic substitution reaction using 2,4-dichlorophenol and a suitable acylating agent.
Formation of Acetamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using optimized conditions for each of the synthetic steps mentioned above. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-DIBENZO[B,D]FURAN-3-YL-2-(2,4-DICHLOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or various halogenating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to various substituted derivatives.
Aplicaciones Científicas De Investigación
N~1~-DIBENZO[B,D]FURAN-3-YL-2-(2,4-DICHLOROPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of N1-DIBENZO[B,D]FURAN-3-YL-2-(2,4-DICHLOROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: Shares the core structure but lacks the acetamide and dichlorophenoxy groups.
Dibenzo[b,d]thiophene: Similar structure with a sulfur atom replacing the oxygen in the furan ring.
Polychlorinated Dibenzofurans: Similar structure but with multiple chlorine substitutions.
Uniqueness
N~1~-DIBENZO[B,D]FURAN-3-YL-2-(2,4-DICHLOROPHENOXY)ACETAMIDE is unique due to the presence of both the acetamide and dichlorophenoxy groups, which confer specific chemical properties and potential biological activities not found in the simpler related compounds.
Propiedades
Fórmula molecular |
C20H13Cl2NO3 |
|---|---|
Peso molecular |
386.2 g/mol |
Nombre IUPAC |
N-dibenzofuran-3-yl-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C20H13Cl2NO3/c21-12-5-8-18(16(22)9-12)25-11-20(24)23-13-6-7-15-14-3-1-2-4-17(14)26-19(15)10-13/h1-10H,11H2,(H,23,24) |
Clave InChI |
HTXSUSLODBPQAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-chlorophenyl)quinolin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B332739.png)
![ETHYL 5-[(DIETHYLAMINO)CARBONYL]-2-[(2-FURYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B332740.png)
![6-Tert-butyl-2-[(2-phenylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B332741.png)
![PROPYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B332744.png)
![METHYL 2-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B332745.png)
![isopropyl 2-[(5-bromo-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332747.png)
![ETHYL (2Z)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B332748.png)
![11-[4-(dimethylamino)phenyl]-10-(4-fluorobenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B332750.png)
![3-(Pentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B332751.png)
![Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B332754.png)



![2-(3-chloro-4-methylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B332760.png)
